2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline
Description
Structure
3D Structure
Properties
CAS No. |
1031929-30-2 |
|---|---|
Molecular Formula |
C11H6ClFN2O2 |
Molecular Weight |
252.63 g/mol |
IUPAC Name |
2-chloro-6-fluoro-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C11H6ClFN2O2/c12-11-7(3-4-15(16)17)5-8-6-9(13)1-2-10(8)14-11/h1-6H |
InChI Key |
RJQOIWQFIZDXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Method
Chlorination is a common method for introducing chlorine into organic compounds. The following steps outline a general chlorination process applicable to quinoline derivatives:
Reagents : Phosphorus trichloride (PCl₃), chlorine gas (Cl₂), and an organic solvent such as orthodichlorobenzene.
-
- Combine the quinoline derivative with orthodichlorobenzene in a reaction flask.
- Add phosphorus trichloride as a catalyst.
- Irradiate the mixture with a light source (e.g., tungsten-iodine lamp) while slowly introducing chlorine gas.
- Maintain the reaction temperature between 100°C and 150°C for several hours (24 to 72 hours).
Yield : Varies based on specific conditions but can be optimized for higher purity (up to 96% in some cases).
Nitration Method
Nitration involves the introduction of a nitro group (-NO₂) into the compound, which can be achieved through electrophilic aromatic substitution.
Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
- Mix concentrated nitric acid with sulfuric acid to form the nitrating mixture.
- Add the quinoline derivative dropwise while maintaining low temperatures to control the reaction.
- Stir the mixture for several hours until the desired nitro product is formed.
Yield : Typically ranges from moderate to high depending on reaction conditions.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of different preparation methods for synthesizing this compound:
| Method | Key Reagents | Temperature Range | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Chlorination | PCl₃, Cl₂, orthodichlorobenzene | 100 - 150°C | 24 - 72 hours | Up to 96% | Up to 96% |
| Nitration | HNO₃, H₂SO₄ | <10°C | Several hours | Moderate to high | Varies |
Detailed Findings from Literature
Research indicates that the chlorination method is particularly effective for synthesizing halogenated quinolines due to the stability of intermediates formed during the reaction process. For instance, one study reported a productive rate of up to 94% with high purity when using specific molar ratios of reagents and controlled reaction conditions.
Additionally, nitration has been shown to effectively introduce nitro groups but often requires careful temperature management to avoid overreaction or degradation of sensitive intermediates. The choice between these methods may depend on desired product characteristics and available reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 2-Amino-6-fluoro-3-(2-nitroethenyl)quinoline.
Substitution: Various substituted quinoline derivatives.
Cyclization: Polycyclic quinoline compounds.
Scientific Research Applications
Scientific Research Applications
The applications of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline span across several domains:
Medicinal Chemistry
This compound has garnered attention for its potential pharmacological properties:
- Antimicrobial Activity : Studies have indicated that quinoline derivatives exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi .
- Anticancer Properties : Research suggests that compounds with similar structures can interact with DNA and inhibit cell proliferation, making them potential candidates for anticancer therapies .
- Antiviral Activity : Quinoline derivatives have shown efficacy against several viruses, including HIV and Zika virus, suggesting potential applications in antiviral drug development .
Biological Research
Research has highlighted the role of halogenated quinolines in combating neglected tropical diseases such as leishmaniasis and Chagas disease. The presence of nitro, chloro, and fluoro groups enhances biological activity, making these compounds suitable for further exploration as therapeutic agents .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in:
- Dye Production : The compound's unique structure allows it to be used as an intermediate in the synthesis of various dyes and pigments.
- Synthetic Organic Chemistry : It serves as a precursor for synthesizing other complex heterocyclic compounds .
Data Tables
| Activity Type | Example Compounds | Reference |
|---|---|---|
| Antimicrobial | 2-Chloroquinoline | |
| Anticancer | Nitro-substituted quinolines | |
| Antiviral | Fluorinated quinolines |
Case Studies
- Antileishmanial Activity : A study published in Pharmacological Research demonstrated that nitro-substituted quinolines showed promising results against Leishmania species, highlighting their potential as lead compounds for new treatments against neglected tropical diseases .
- Cancer Cell Proliferation Inhibition : Research conducted on various quinoline derivatives indicated that those with halogen substitutions exhibited significant inhibition of cancer cell lines, suggesting a mechanism involving DNA interaction .
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Data Tables
Research Findings and Implications
- Electronic Effects: Compared to CF$_3$-substituted quinolines (), the nitroethenyl group offers a conjugated system that could enhance charge transfer in photochemical applications .
- Biological Potential: The compound’s halogen-nitro synergy may improve bioavailability and target selectivity, as seen in antimalarial quinolines () .
Biological Activity
2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a quinoline ring system substituted with chlorine, fluorine, and a nitroethenyl group, which are critical for its biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Notable antifungal activity | |
| Aspergillus niger | Antifungal activity |
In a comparative study, azetidin-2-one fused derivatives of quinoline exhibited enhanced antibacterial and antifungal activities compared to standard drugs, highlighting the potential of quinoline derivatives in antimicrobial therapy .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential as an antioxidant agent.
| Compound | DPPH Scavenging Activity (%) | Concentration (mM) |
|---|---|---|
| This compound | 92.96% | 0.2 |
| Other derivatives | 84.65% - 85.75% | Variable |
This activity indicates that the compound may help mitigate oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on the synthesis of azetidin-2-one fused quinolines showed that certain derivatives exhibited superior antibacterial properties against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
- Antioxidant Properties : Research comparing various quinoline derivatives indicated that this compound demonstrated significant radical scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-6-fluoro-3-(2-nitroethenyl)quinoline?
Methodological Answer:
The synthesis of nitroethenyl-substituted quinolines typically involves multi-step protocols. A starting quinoline scaffold (e.g., 7-chloro-6-fluoroquinoline derivatives) can undergo functionalization via:
- N-propargylation followed by a click reaction with azides under Sharpless conditions to introduce triazole or nitroethenyl groups .
- Nitroethenylation via condensation reactions using nitroalkenes or nitroethylation reagents. Reaction optimization often employs polar aprotic solvents (DMF, THF) and reflux conditions (343–373 K) .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., chloroform/acetone mixtures) .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Crystallize the compound (e.g., using slow evaporation in acetone) and solve the structure using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) .
- Spectroscopy: Confirm functional groups via FT-IR (nitro stretch: ~1520–1350 cm⁻¹) and ¹H/¹³C NMR (e.g., quinoline ring protons at δ 7.5–9.0 ppm) .
Data Interpretation: Compare experimental bond lengths/angles with DFT-optimized models to identify deviations >0.05 Å .
Advanced: How can researchers optimize reaction yields for nitroethenylquinoline derivatives?
Methodological Answer:
Yield optimization involves:
- Solvent Screening: Polar aprotic solvents (DMF, THF) enhance nitroethenylation kinetics, while DCM may reduce side reactions .
- Catalysis: Use Cu(I) catalysts for click reactions (e.g., CuSO₄·5H₂O with sodium ascorbate) .
- Temperature Control: Reflux (343–373 K) improves nitro group activation but may require inert atmospheres to prevent decomposition .
Validation: Monitor intermediates via LC-MS and quantify yields gravimetrically after recrystallization .
Advanced: How to resolve contradictions in crystallographic data for quinoline derivatives?
Methodological Answer:
Common discrepancies include:
- Dihedral Angle Variations: Planar quinoline systems may exhibit dihedral deviations (e.g., 4–78°) due to steric hindrance from substituents. Use SHELXL restraints to refine torsional parameters .
- Hydrogen Bonding Ambiguities: Weak intramolecular C–H⋯O/N interactions (2.5–3.0 Å) can be misinterpreted. Validate via Hirshfeld surface analysis and electron density maps .
Case Study: In 3-acetyl-6-chloro-2-methyl-4-phenylquinolinium sulfate, hydrogen sulfate dimers form R₂²(8) motifs, confirmed via O–H⋯O bond metrics .
Basic: What methodologies assess the bioactivity of nitroethenylquinoline derivatives?
Methodological Answer:
Bioactivity screening includes:
- Antimicrobial Assays: Test against E. coli or S. aureus via disk diffusion or microbroth dilution (MIC determination) .
- Enzyme Inhibition Studies: Target DNA gyrase (fluoroquinolone mechanism) using fluorometric assays with purified enzymes .
Data Analysis: Compare IC₅₀ values with clinical antibiotics (e.g., ciprofloxacin) and analyze structure-activity relationships (e.g., nitro group positioning) .
Advanced: How can computational modeling complement experimental data for structural analysis?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational spectra and electrostatic potentials. Validate against experimental SC-XRD data .
- Molecular Docking: Simulate ligand-enzyme interactions (e.g., DNA gyrase) using AutoDock Vina. Prioritize nitroethenyl conformers with highest binding affinities .
Software Tools: Use Mercury (CCDC) for crystallographic visualization and Gaussian for quantum mechanical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
